molecular formula C7H5ClN2 B1487519 2-(Chloromethyl)nicotinonitrile CAS No. 848774-96-9

2-(Chloromethyl)nicotinonitrile

Cat. No.: B1487519
CAS No.: 848774-96-9
M. Wt: 152.58 g/mol
InChI Key: FALRKNHUBBKYCC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position of the pyridine ring. This compound is of interest in organic synthesis due to its reactive chloromethyl group, which can participate in nucleophilic substitutions or act as a precursor for further functionalization.

Biological Activity

2-(Chloromethyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, particularly focusing on its molluscicidal and antiproliferative properties.

1. Molluscicidal Activity

Recent studies have highlighted the molluscicidal properties of this compound derivatives. A study synthesized several nicotinonitrile compounds and assessed their toxicity against M. cartusiana land snails. The results indicated that specific derivatives exhibited significant molluscicidal activity, with lethal concentration (LC50) values calculated as follows:

CompoundLC50 (mg/mL)
This compound2.90
Nicotinonitrile-2-thiolate (4a)3.03
Acetamiprid0.93

The study demonstrated that the tested compounds significantly impacted biochemical parameters such as acetylcholinesterase (AChE), alanine transaminase (ALT), and aspartate aminotransferase (AST). Notably, compounds 2 and 4b reduced AChE levels compared to Acetamiprid, indicating potential neurotoxic effects on the snails .

2. Antiproliferative Activity

In addition to molluscicidal effects, derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. Research involving newly synthesized heterocumulenes containing nicotinonitriles demonstrated significant inhibition of cell proliferation in vitro. The compounds were designed to target specific cancer pathways, suggesting their potential as therapeutic agents .

Case Studies

Case Study 1: Molluscicidal Efficacy

A detailed investigation into the effects of nicotinonitriles on M. cartusiana revealed that treatment with these compounds resulted in histopathological changes in the digestive glands of the snails. The study noted vacuolization and functional loss in glandular tissues, correlating with increased levels of ALT and AST, which are markers of cellular damage .

Case Study 2: Cancer Cell Line Studies

Another study focused on the antiproliferative effects of nicotinonitrile derivatives on human cancer cell lines. The results indicated that certain modifications to the nicotinonitrile structure enhanced cytotoxicity, leading to increased apoptosis rates in treated cells. This suggests that structural variations can significantly impact biological activity and efficacy against cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)nicotinonitrile, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves chlorination of nicotinonitrile derivatives. A documented method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under controlled conditions (100°C, 4–6 hours), achieving yields of 70–85% depending on purity optimization. Key parameters include:

  • Temperature : Elevated temperatures (≥100°C) enhance chlorination efficiency but may increase side-product formation.
  • Solvent selection : Polar aprotic solvents like dichloromethane reduce hydrolysis of reactive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from unreacted starting materials and halogenated byproducts .

Q. How is this compound characterized to confirm structural integrity post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., chloromethyl and nitrile groups).
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 157.56 for C₆H₄Cl₂N₂).
  • HPLC : Purity assessment (>95% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm. These methods align with protocols for structurally similar nicotinonitrile derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloromethyl group in this compound?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic nature. Computational studies (DFT calculations) suggest:

  • Transition-state stabilization : Electron-withdrawing nitrile groups adjacent to the chloromethyl moiety lower activation energy by polarizing the C–Cl bond.
  • Steric effects : Bulky nucleophiles require longer reaction times or elevated temperatures. Experimental validation using potassium carbonate (K₂CO₃) as a base in DMF at 60°C achieves substitution yields of 60–75% .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Crystallographic analysis of analogs (e.g., 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) reveals:

  • Dihedral angles : Critical for understanding steric interactions between substituents (e.g., 55.04° between pyridyl and naphthyl groups).
  • Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize crystal packing, influencing solubility and melting points. Such data guide the design of derivatives with tailored physicochemical properties .

Q. What strategies mitigate competing side reactions during catalytic cross-coupling of this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:

  • Ligand selection : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.
  • Protecting groups : Temporary protection of the nitrile moiety with trimethylsilyl groups prevents undesired cyano displacement. Optimized conditions (Pd(OAc)₂, K₃PO₄, 80°C) achieve coupling yields >80% for aryl boronic acids .

Q. Methodological Notes

  • Contradiction Analysis : While emphasizes chlorination at 100°C, notes decomposition near 190°C, necessitating temperature control during prolonged reactions.
  • Biological Activity : Analogous compounds (e.g., 2-(Trifluoroacetyl)nicotinonitrile) exhibit enzyme inhibition via covalent binding to catalytic residues, suggesting potential for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2-position or other positions on the pyridine ring. These variations significantly influence reactivity, physical properties, and biological activity:

Compound Name Substituent(s) Key Features
2-(Chloromethyl)nicotinonitrile -CH₂Cl at 2-position High reactivity due to labile Cl; potential for cross-coupling reactions .
2-(2-Hydroxyethyl)nicotinonitrile -CH₂CH₂OH at 2-position Polar hydroxyl group enhances solubility; used in pharmaceuticals .
2-Chloronicotinonitrile -Cl at 2-position Higher thermal stability (mp: 190°C); used in drug synthesis (e.g., Mirtazapine) .
2-Chloro-6-phenylnicotinonitrile -Cl at 2-position, -Ph at 6-position Bulky phenyl group increases lipophilicity; applications in agrochemicals .
2-Amino-6-methylnicotinonitrile -NH₂ at 2-position, -CH₃ at 6-position Amino group enables hydrogen bonding; requires strict safety protocols .

Physical and Chemical Properties

Available data for analogs suggest trends based on substituent effects:

Property This compound (Inferred) 2-(2-Hydroxyethyl)nicotinonitrile 2-Chloronicotinonitrile
Melting Point Likely < 150°C (reactive group) Not reported 190°C (decomposes)
Solubility Low in water; soluble in organic solvents High in polar solvents Low in polar solvents
Reactivity High (Cl as leaving group) Moderate (hydroxyl stable) Moderate (aryl chloride)

Note: The chloromethyl group’s lability may reduce thermal stability compared to aryl chlorides like 2-chloronicotinonitrile.

Market and Industrial Relevance

  • 2-(2-Hydroxyethyl)nicotinonitrile: Dominates regional markets (Asia, Europe) with applications in specialty chemicals .
  • This compound: Limited commercial data suggest smaller-scale applications in research or custom synthesis.

Preparation Methods

Primary Preparation Method: Thionyl Chloride Chlorination

Overview:
The most widely documented and industrially favored method for synthesizing 2-(Chloromethyl)nicotinonitrile involves the chlorination of N-oxo niacinamide (also known as N-oxo nicotinamide) using thionyl chloride in an organic solvent, followed by work-up and purification steps.

Stepwise Procedure

Step Description Typical Conditions
1 Dissolve N-oxo niacinamide in organic solvent Solvent: chloroform, methylene chloride, or dichloroethane; 15 ± 5 °C
2 Add thionyl chloride dropwise 15 ± 5 °C; addition over 0.5–1 h
3 Add organic base (e.g., triethylamine, pyridine) dropwise 10 ± 5 °C; addition over 1–2 h
4 Stir at low temperature 10 ± 5 °C for 20–30 min
5 Gradually heat the reaction mixture Sequentially to 25–35 °C (30–60 min), then 50–55 °C (30–60 min), then 95–100 °C (3–4 h)
6 Remove solvent under reduced pressure 30–100 °C, 10–20 kPa
7 Add water to residue and stir 60–65 °C for 1.5–2 h, then cool to 15–20 °C
8 Filter and isolate product Filtration yields wet this compound

Typical Mass Ratios

Component Mass Ratio (relative to N-oxo niacinamide)
N-oxo niacinamide 1
Organic solvent 5–10
Thionyl chloride 2–4
Organic base 0.2–0.6
Water (for work-up) 2–5

Solvent and Base Choices

  • Organic Solvents: Chloroform, methylene chloride, dichloroethane.
  • Bases: Triethylamine, pyridine, Tri-n-Propylamine, N-methylmorpholine, 4-aminopyridine.

Advantages

  • High Yield: Improved over phosphorus oxychloride methods.
  • Environmental Impact: Thionyl chloride is less polluting and can be recycled, reducing waste and operational costs.
  • Equipment Corrosion: Thionyl chloride is less corrosive than phosphorus oxychloride, extending equipment lifespan.

Example Experimental Data

Example N-oxo Niacinamide (g) Solvent (g) Thionyl Chloride (g) Base (g) Yield (%) Key Notes
1 10 50 (chloroform) 20 2 (triethylamine) Not specified Multi-step heating, filtration
2 10 80 (methylene chloride) 30 4 (pyridine) Not specified Extended heating, rotary evaporation

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Yield Environmental Impact Corrosiveness Recyclability Operational Complexity
Thionyl chloride High Lower Low Yes Moderate
Phosphorus oxychloride Moderate High High No Moderate
Phosgene derivatives Variable High High No High

Process Optimization and Notes

  • Temperature Control: Precise temperature regulation during addition and reaction steps is critical for optimal yield and product purity.
  • Addition Rates: Slow, controlled addition of reagents (especially thionyl chloride and base) minimizes side reactions and improves selectivity.
  • Solvent Recovery: Both thionyl chloride and organic solvents can be recycled, enhancing process sustainability.
  • Product Isolation: The final product is typically isolated as a wet solid, which can be further dried or purified as needed.

Summary Table: Key Preparation Parameters

Parameter Recommended Range
Reaction temperature 10–100 °C (stepwise increase)
Pressure (evaporation) 10–20 kPa
Addition time (thionyl chloride) 0.5–1 h
Addition time (base) 1–2 h
Stirring times 20–30 min (initial), 3–4 h (final)
Solvent choice Chloroform, methylene chloride, dichloroethane

Research Findings and Industrial Relevance

  • The thionyl chloride method is now preferred in both academic and industrial settings due to its balance of efficiency, safety, and environmental considerations.
  • The process is adaptable to scale-up, with solvent and reagent recycling further supporting green chemistry initiatives.
  • The method is robust, allowing for variation in base and solvent to accommodate specific operational requirements.

Properties

IUPAC Name

2-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALRKNHUBBKYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677243
Record name 2-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-96-9
Record name 2-(Chloromethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarbonitrile, 2-(chloromethyl)-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

165.5 g (0.98 mol) of 2-hydroxymethyl-3-pyridinecarboxamide are heated together with 270 ml of phosphorus oxychloride to 90-100° C. for 1 hour. The reaction mixture is cooled to room temperature and subsequently added dropwise to approx. 800 ml of water at 50-60° C. After the phosphorus oxychloride has been hydrolyzed, the mixture is neutralized with sodium hydroxide solution with cooling, in the course of which the product precipitates out. It is filtered off, washed with 300 ml of water and subsequently dried at 35-40° C.
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165.5 g
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Synthesis routes and methods II

Procedure details

20.0 g (131.45 mmol) of 2-hydroxymethyl-3-pyridinecarboxamide are suspended in 110 ml of acetonitrile and heated to 78° C. Within 15 minutes, 60.65 g (395.52 mmol) of phosphorus oxychloride are metered in and the mixture is heated to 81° C. for 2 hours. After cooling at 22° C., the reaction mixture is stirred into 200 ml of water at 40° C. After 100 ml of toluene have been added, the mixture is neutralized with sodium hydroxide solution with cooling. After phase separation, the organic phase is washed with 100 ml of water. Removal of the organic phase and evaporation of the solvent under reduced pressure gives rise initially to an oily residue which crystallizes on standing.
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20 g
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Chloromethyl)nicotinonitrile
2-(Chloromethyl)nicotinonitrile
2-(Chloromethyl)nicotinonitrile
2-(Chloromethyl)nicotinonitrile
2-(Chloromethyl)nicotinonitrile
2-(Chloromethyl)nicotinonitrile

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